6-Chloro-3-nitro-2-phenylpyridine
Overview
Description
6-Chloro-3-nitro-2-phenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It has a molecular weight of 234.64 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of nitropyridines like this compound often involves the reaction of pyridines with dinitrogen pentoxide in an organic solvent to yield N-nitropyridinium ion intermediates . These intermediates, when reacted with water, yield 3-nitropyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7ClN2O2/c12-10-7-6-9 (14 (15)16)11 (13-10)8-4-2-1-3-5-8/h1-7H . The InChI key for this compound is IGMJZXTVWRCLKZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Crystal Structure and Molecular Analysis
The crystal structures of related compounds like 6-chloro-4-nitro-2-phenylpyrimidine have been studied using X-ray diffraction, providing insights into the geometric parameters of nitropyrimidine molecules and the influence of nitro groups and endocyclic nitrogen atoms. This type of research helps in understanding the structural aspects of similar compounds (Rybalova et al., 2001).
Chemical Synthesis and Green Chemistry
In the realm of chemical synthesis, 6-chloro-3-nitro-2-phenylpyridine-related compounds have been synthesized through multicomponent reactions, adhering to the principles of green chemistry. For instance, the synthesis of unsymmetrical 5-nitropyridines has been achieved by reacting 2-nitroacetophenone, furfurol, β-dicarbonyl compounds, and ammonium acetate, which significantly shortens the reaction time, reduces the number of steps, and improves yield (Koveza et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3-nitro-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMJZXTVWRCLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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